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molecular formula C8H8BrNO B1514191 3-Bromo-5-(oxetan-3-YL)pyridine

3-Bromo-5-(oxetan-3-YL)pyridine

Cat. No. B1514191
M. Wt: 214.06 g/mol
InChI Key: QZUKRHJSECKKQB-UHFFFAOYSA-N
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Patent
US09073929B2

Procedure details

To a vial were added (5-bromopyridin-3-yl)boronic acid (110 mg, 0.544 mmol), nickel iodide (5.10 mg, 0.016 mmol), trans-2-aminocyclohexanol hydrochloride (2.473 mg, 0.016 mmol), sodium bis(trimethylsilyl)amide (100 mg, 0.544 mmol) and 2-propanol (0.5 mL). The reaction was stirred under nitrogen for 10 minutes prior to addition of a solution of 3-iodooxetane (50 mg, 0.27 mmol) in 2-propanol (0.2 mL). The vial was sealed and heated at 80° C. overnight. The reaction was then filtered through celite with the aid of ethanol. The solution was concentrated and purified by flash chromatography on silica gel (10-100% ethyl acetate in hexanes) to provide the title compound: LCMS m/z 215.90 [M+2+H]+; 1H NMR (500 MHz, CD3OD) δ 8.56 (s, 1H), 8.51 (s, 1H), 8.19 (s, 1H), 5.11-5.08 (m, 2H), 4.72-4.70 (m, 2H), 4.34-4.29 (m, 1H).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
2.473 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
nickel iodide
Quantity
5.1 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[N:6][CH:7]=1.Cl.N[C@@H]1CC[CH2:16][CH2:15][C@H:14]1[OH:19].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].IC1COC1>CC(O)C.[Ni](I)I>[Br:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([CH:15]2[CH2:14][O:19][CH2:16]2)[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)B(O)O
Name
Quantity
2.473 mg
Type
reactant
Smiles
Cl.N[C@H]1[C@@H](CCCC1)O
Name
Quantity
100 mg
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
nickel iodide
Quantity
5.1 mg
Type
catalyst
Smiles
[Ni](I)I
Name
Quantity
0.5 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
IC1COC1
Name
Quantity
0.2 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred under nitrogen for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through celite with the aid of ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (10-100% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1)C1COC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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